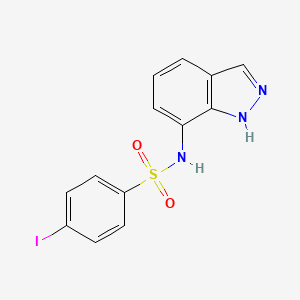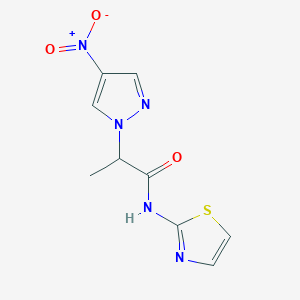
N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives It is characterized by the presence of an indazole ring, an iodine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide typically involves the reaction of 1H-indazole with 4-iodobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form new bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring and sulfonamide group play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The iodine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indazol-7-yl)thiourea: Similar structure with a thiourea group instead of a sulfonamide group.
1-(1H-indazol-7-yl)ethan-1-one: Contains an ethanone group instead of a sulfonamide group.
N-(1H-indazol-7-yl)cyclobutanecarboxamide: Features a cyclobutanecarboxamide group.
Uniqueness
N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide is unique due to the presence of the iodine atom and sulfonamide group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for specific applications in medicinal chemistry and material science, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H10IN3O2S |
|---|---|
Molecular Weight |
399.21 g/mol |
IUPAC Name |
N-(1H-indazol-7-yl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C13H10IN3O2S/c14-10-4-6-11(7-5-10)20(18,19)17-12-3-1-2-9-8-15-16-13(9)12/h1-8,17H,(H,15,16) |
InChI Key |
QPZROZJGHPWUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)I)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11068750.png)
![N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068755.png)


![7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11068785.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B11068787.png)
![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B11068788.png)

![5-(4-bromophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B11068799.png)
![[4-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-6-morpholin-4-yl-[1,3,5]triazin-2-yl]-dimethyl-amine](/img/structure/B11068800.png)
![Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester](/img/structure/B11068801.png)
![ethyl (4-{[(2-iodophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11068803.png)
![1-(4-Methoxybenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068805.png)

